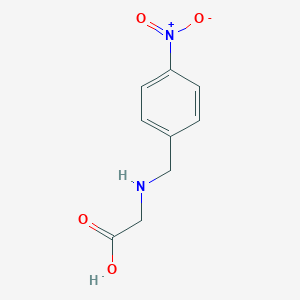

(4-Nitro-benzylamino)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-1-3-8(4-2-7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQZQOVOWAVAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442751 | |

| Record name | (4-Nitro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1727-14-6 | |

| Record name | (4-Nitro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-[(4-Nitrophenyl)methylamino]acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-[(4-nitrophenyl)methylamino]acetic acid (also known as (4-Nitro-benzylamino)-acetic acid), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its synthesis, characterization, and strategic applications.

Introduction: A Scaffold of Potential

2-[(4-Nitrophenyl)methylamino]acetic acid (CAS No. 1727-14-6) is a derivative of the simplest amino acid, glycine, featuring a 4-nitrobenzyl group attached to the amino nitrogen. This structural arrangement imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of novel bioactive molecules. The presence of a nitroaromatic moiety and a glycine backbone offers multiple avenues for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds.

The nitro group, a potent electron-withdrawing group, can be readily reduced to an amine, providing a key functional handle for further elaboration in synthetic schemes.[1] This transformation is a cornerstone in the synthesis of a wide array of pharmaceuticals.[2] Furthermore, the nitro group itself can contribute to the biological activity of a molecule, acting as both a pharmacophore and, in some contexts, a toxicophore.[1] The glycine moiety provides a flexible linker and can participate in interactions with biological targets. These features position 2-[(4-nitrophenyl)methylamino]acetic acid as a strategic scaffold for the development of new therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2-[(4-nitrophenyl)methylamino]acetic acid is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of 2-[(4-nitrophenyl)methylamino]acetic Acid

| Property | Value | Source |

| IUPAC Name | 2-[(4-nitrophenyl)methylamino]acetic acid | N/A |

| Synonyms | This compound, N-(4-Nitrobenzyl)glycine | N/A |

| CAS Number | 1727-14-6 | N/A |

| Molecular Formula | C₉H₁₀N₂O₄ | N/A |

| Molecular Weight | 210.19 g/mol | N/A |

| Appearance | Expected to be a solid, likely pale yellow in color. | N/A |

| Solubility | Expected to be soluble in polar organic solvents and aqueous base. | N/A |

Table 2: Expected Spectroscopic Data for 2-[(4-nitrophenyl)methylamino]acetic Acid

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group (two doublets, ~8.2 and ~7.5 ppm).- Benzylic methylene protons (-CH₂-) as a singlet (~3.9 ppm).- Glycine methylene protons (-CH₂-) as a singlet (~3.3 ppm).- Carboxylic acid proton (-COOH) as a broad singlet (variable, >10 ppm).- Amine proton (-NH-) as a broad singlet (variable). |

| ¹³C NMR | - Carboxylic acid carbonyl carbon (~173 ppm).- Aromatic carbons of the 4-nitrophenyl group (~147, 145, 129, 124 ppm).- Benzylic methylene carbon (~53 ppm).- Glycine methylene carbon (~49 ppm). |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- N-O stretches from the nitro group (~1520 and ~1340 cm⁻¹).- C-N stretch (~1100-1350 cm⁻¹).- Aromatic C-H stretches (>3000 cm⁻¹). |

| Mass Spec. (MS) | - Expected molecular ion peak [M]+ at m/z 210.06.- Fragmentation pattern may show loss of COOH (m/z 45), NO₂ (m/z 46), and the benzyl fragment. |

Synthesis and Purification: A Proposed Protocol

A robust and reproducible synthesis is paramount for the utilization of any chemical intermediate. While a specific, detailed protocol for 2-[(4-nitrophenyl)methylamino]acetic acid is not extensively documented in readily available literature, a reliable synthesis can be proposed based on the well-established N-alkylation of amino acids.[3][4]

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct route for the synthesis of 2-[(4-nitrophenyl)methylamino]acetic acid involves the nucleophilic substitution reaction between glycine and 4-nitrobenzyl bromide. In this reaction, the amino group of glycine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.

Caption: Proposed synthesis of 2-[(4-nitrophenyl)methylamino]acetic acid.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the N-alkylation of amino acids.

Materials:

-

Glycine

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1.0 equivalent) in a minimal amount of deionized water.

-

Addition of Base: To the glycine solution, add sodium bicarbonate (2.5 equivalents) and stir until fully dissolved. The base is crucial for deprotonating the glycine's amino group.

-

Addition of Alkylating Agent: Dissolve 4-nitrobenzyl bromide (1.0 equivalent) in ethanol and add it dropwise to the stirring glycine solution at room temperature. The electron-withdrawing nitro group on the benzyl bromide enhances its reactivity towards nucleophilic attack.[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification and Precipitation: Dilute the remaining aqueous solution with deionized water and acidify to a pH of approximately 3-4 with 1M HCl. The desired product will precipitate out of the solution upon acidification.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product.[7][8]

Analytical Characterization: Ensuring Purity and Identity

Confirming the structure and purity of the synthesized 2-[(4-nitrophenyl)methylamino]acetic acid is a critical step. A combination of analytical techniques should be employed for a comprehensive characterization.

Caption: A typical analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[9][10] The expected chemical shifts (as detailed in Table 2) will confirm the presence of the 4-nitrophenyl group, the benzyl and glycine methylene groups, and the carboxylic acid.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid, nitro group, and amine.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the final compound and for monitoring the progress of the reaction.

Applications in Drug Discovery: A Versatile Building Block

The chemical architecture of 2-[(4-nitrophenyl)methylamino]acetic acid makes it a highly attractive starting material for the synthesis of diverse compound libraries for drug discovery.[11][12][13]

Scaffold for Bioactive Molecules

The true utility of this compound lies in its role as a scaffold that can be readily modified. The primary amine, once unmasked from the nitro group, can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.

Introduction of the Nitroaromatic Moiety

Nitroaromatic compounds are present in a number of clinically used drugs and exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][14][15] The nitro group can participate in critical interactions with biological targets or can be bioreduced in hypoxic environments, a strategy exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Potential Therapeutic Targets

Derivatives of 2-[(4-nitrophenyl)methylamino]acetic acid could be designed to target a variety of biological pathways. For instance, modifications of the core structure could lead to the development of enzyme inhibitors, receptor agonists or antagonists, or compounds that modulate protein-protein interactions. The flexible glycine linker can allow for optimal positioning of functional groups within a binding site.

Caption: Role in the drug discovery and development pipeline.

Toxicology and Safety Considerations

As with any chemical compound, a thorough understanding of the potential hazards and safe handling procedures is essential.

Hazard Identification:

-

Based on safety data sheets for similar compounds, 2-[(4-nitrophenyl)methylamino]acetic acid is expected to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[16][17]

-

Some nitroaromatic compounds are suspected of causing genetic defects and may have long-term adverse effects in the aquatic environment.[18]

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[19][20]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[19]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[16]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[16]

Conclusion

2-[(4-Nitrophenyl)methylamino]acetic acid represents a chemical intermediate of considerable strategic importance for drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides a robust platform for the generation of novel and diverse molecular entities. A comprehensive understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will empower researchers to fully exploit its potential in the quest for new and effective therapeutic agents. The continued exploration of derivatives of this scaffold holds significant promise for the future of drug development.

References

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

- Li, G. et al. (2021). Radical-Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. Asian Journal of Organic Chemistry.

- University of Munich. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. CORE.

-

PrepChem. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

- Kitadai, N. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. MDPI.

-

PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

- Dudek, M. K. et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

- Taylor & Francis. (n.d.). Chloroacetic acid – Knowledge and References.

- ResearchGate. (n.d.). Peptide purification using the chemoselective reaction between N-(methoxy)

- Google Patents. (n.d.). US5254729A - Method for purifying glycine.

-

PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

- Prousek, J. (1982). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.

- Hernandez-Vazquez, E. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.

- BenchChem. (n.d.). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol.

- Google Patents. (n.d.).

- ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Atwell, G. J. et al. (2001). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.

- Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.

- Leon-Rivera, I. et al. (2024).

-

PubChem. (n.d.). 4-Nitrobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, S. K. et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.

- Singh, S. K. et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.

- Al-Ostath, A. I. et al. (2023). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry.

- Poprac, P. et al. (2023). Research in the Field of Drug Design and Development.

- Chen, H. et al. (2002). Expression, purification, and characterization of two N,N-dimethyltransferases, tylM1 and desVI, involved in the biosynthesis of mycaminose and desosamine. Biochemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis [mdpi.com]

- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. forskning.ruc.dk [forskning.ruc.dk]

- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of (4-Nitro-benzylamino)-acetic acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of (4-Nitro-benzylamino)-acetic acid (CAS No. 1727-14-6), a key chemical intermediate in pharmaceutical research.[1] Recognizing the critical role of solubility in drug discovery and development, this document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols for accurately determining the solubility of this compound in various solvent systems. The methodologies described herein are designed to ensure scientific rigor and provide actionable insights for formulation development, bioavailability screening, and process chemistry.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its biopharmaceutical performance. For a compound like this compound, which serves as a scaffold in the synthesis of novel therapeutic agents, a thorough understanding of its solubility is a prerequisite for successful drug development.[1] Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in formulating a viable dosage form. Conversely, a well-characterized solubility profile enables rational formulation design, facilitates in vitro-in vivo correlation (IVIVC), and ultimately de-risks the development process. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to comprehensively assess the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility studies.

Molecular Structure:

-

IUPAC Name: 2-[(4-nitrophenyl)methylamino]acetic acid[1]

The structure incorporates several key functional groups that dictate its solubility behavior: a carboxylic acid moiety, a secondary amine, and a nitro-substituted aromatic ring. The carboxylic acid and amine groups introduce polar, ionizable centers, suggesting that pH will be a critical determinant of aqueous solubility. The nitrobenzyl group, conversely, is largely hydrophobic and will influence solubility in organic solvents. The interplay of these features suggests an amphiphilic character.

Predictive Assessment of Solubility

While experimental determination is the gold standard, predictive models can offer valuable initial insights. Based on its structure, this compound is expected to exhibit limited solubility in water due to the hydrophobic nitrobenzyl group. However, its solubility is anticipated to be significantly influenced by pH. In acidic conditions, the secondary amine can be protonated, while in alkaline conditions, the carboxylic acid will be deprotonated, in both cases forming a more soluble salt. In organic solvents, the polarity of the solvent will play a key role. Polar aprotic solvents like DMSO and DMF are likely to be good solvents due to their ability to solvate both the polar and non-polar regions of the molecule. Alcohols like methanol and ethanol are also expected to be effective solvents. Non-polar solvents such as hexane and toluene are predicted to be poor solvents.

Quantitative Solubility Determination: A Methodological Approach

Given the absence of publicly available quantitative solubility data for this compound, this section presents a robust experimental framework for its determination.

Recommended Solvents for Screening

A comprehensive solubility screen should include a diverse set of solvents relevant to pharmaceutical processing and formulation. The following table outlines a recommended starting panel.

| Solvent Class | Recommended Solvents | Rationale for Inclusion |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, without enzymes) | Represents the acidic environment of the stomach. |

| pH 4.5 (Acetate Buffer) | Mid-range pH relevant to the small intestine. | |

| pH 6.8 (Phosphate Buffer) | Represents the pH of the lower small intestine. | |

| pH 7.4 (Phosphate-Buffered Saline, PBS) | Simulates physiological pH. | |

| Polar Protic | Methanol, Ethanol | Common solvents in synthesis and purification; potential for hydrogen bonding. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High solubilizing power for a wide range of compounds. |

| Acetonitrile | Used in chromatography and as a reaction solvent. | |

| Non-Polar | Hexane, Toluene | Assess solubility in hydrophobic environments. |

| Other | Dichloromethane (DCM) | A common solvent in organic synthesis. |

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a reliable technique for determining thermodynamic solubility.

Objective: To determine the saturation solubility of this compound in a panel of solvents at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure:

-

Preparation: Add an excess of this compound to a series of vials. The amount of excess solid should be sufficient to maintain saturation throughout the experiment.

-

Solvent Addition: Add a known volume of each test solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant.

-

Separation of Undissolved Solid: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the samples at high speed and collect the supernatant.

-

Dilution: If necessary, dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or other appropriate units, taking into account any dilution factors.

Diagram of the Experimental Workflow:

Caption: Key factors influencing the solubility of this compound.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is recommended.

Hypothetical Solubility Data for this compound at 25 °C:

| Solvent | Solubility (mg/mL) |

| pH 1.2 Buffer | > 10 |

| pH 4.5 Buffer | ~ 0.5 |

| pH 6.8 Buffer | > 15 |

| Water | ~ 1.0 |

| Methanol | > 20 |

| Ethanol | > 15 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Dichloromethane (DCM) | < 0.1 |

| Hexane | < 0.01 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By following the detailed experimental protocols and considering the key factors influencing solubility, researchers and drug development professionals can generate the high-quality data necessary for informed decision-making throughout the pharmaceutical development lifecycle. A thorough characterization of this fundamental property is a critical step in unlocking the therapeutic potential of molecules derived from this important intermediate.

References

-

Chemsigma. This compound [1727-14-6]. [Link]

-

Arctom Scientific. CAS NO. 1727-14-6 | this compound | Catalog BD-A148223. [Link]

Sources

In-depth Technical Guide: Health and Safety Information for (4-Nitro-benzylamino)-acetic acid

Introduction: The Need for a Compound-Specific Safety Profile

(4-Nitro-benzylamino)-acetic acid, also known by its IUPAC name 2-((4-nitrophenyl)methylamino)acetic acid, is a fine chemical intermediate utilized in complex organic synthesis, particularly within the realms of pharmaceutical research and development. Its molecular structure, which incorporates a nitroaromatic moiety and an amino acid functional group, presents a unique combination of chemical properties. This duality makes it a valuable building block for novel therapeutic agents. However, it is this same structural complexity that necessitates a thorough and specific understanding of its health and safety profile.

This guide has been developed to provide researchers and laboratory personnel with a detailed framework for the safe handling, storage, and disposal of this compound. The information herein is predicated on the imperative of mitigating risk and ensuring a safe and compliant research environment. Given the absence of exhaustive, publicly available toxicological data for this specific compound, a cautious and rigorous approach to safety is paramount. The guidance provided is based on the known hazards of structurally similar compounds and general principles of chemical safety.

Hazard Identification and Risk Assessment: A Proactive Stance

Based on information from suppliers of structurally related compounds, this compound should be treated as, at minimum, an irritant. The following table summarizes the anticipated hazard classifications.

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract) | Category 3 | H335: May cause respiratory irritation |

It is critical to note that this classification is based on inference and that the compound's toxicological properties have not been fully investigated. Therefore, a comprehensive, experiment-specific risk assessment must be conducted before any handling of this chemical.

Logical Framework for Risk Assessment

The following diagram outlines the essential steps for a thorough risk assessment before using this compound.

Caption: A stepwise workflow for conducting a risk assessment prior to handling this compound.

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the presumed irritant nature of this compound, a stringent set of handling procedures and a comprehensive PPE protocol are mandatory.

Engineering Controls

All manipulations of solid this compound that could generate dust, as well as any work with its solutions, must be conducted in a certified chemical fume hood. The fume hood provides the primary barrier of protection by preventing the inhalation of airborne particles and vapors.

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn over the goggles, especially when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged operations or when handling larger quantities, wearing two pairs of gloves (double-gloving) is recommended.

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Full-length pants and closed-toe shoes are also required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. A comprehensive respiratory protection program, including fit-testing, must be in place.

Experimental Protocol: Safe Weighing and Solution Preparation

The following protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE as outlined in section 3.2.

-

Decontaminate the work surface within the fume hood.

-

Gather all necessary equipment (e.g., analytical balance, weigh paper, spatula, beaker, solvent, magnetic stir bar).

-

-

Weighing:

-

Place a piece of weigh paper on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula.

-

Avoid any sudden movements that could generate dust.

-

Record the weight and carefully fold the weigh paper to enclose the solid.

-

-

Solution Preparation:

-

Place a beaker containing the appropriate volume of solvent on a stir plate within the fume hood.

-

Add a magnetic stir bar to the beaker and begin gentle stirring.

-

Carefully open the folded weigh paper and add the solid this compound to the solvent.

-

Rinse the weigh paper with a small amount of the solvent to ensure all of the compound is transferred to the beaker.

-

Allow the mixture to stir until the solid is fully dissolved.

-

-

Cleanup:

-

Dispose of the used weigh paper and any other contaminated disposable materials in a designated hazardous waste container.

-

Wipe down the spatula and work surface with an appropriate solvent and decontaminating solution.

-

Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the hazardous waste.

-

Wash hands thoroughly with soap and water after exiting the laboratory.

-

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

| Exposure Scenario | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Protocol

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

-

Carefully scoop the absorbed material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent, followed by a decontamination solution.

-

-

Large Spills (or any spill outside of a fume hood):

-

Evacuate the immediate area and alert others.

-

Contact the institution's emergency response team and the Environmental Health and Safety (EHS) department.

-

Prevent entry into the affected area.

-

Provide the emergency response team with the Safety Data Sheet (if available) and any other relevant information.

-

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental compliance.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: All waste containing this compound, including contaminated lab supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is contingent upon a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. While a comprehensive toxicological profile for this specific compound is not yet publicly available, a proactive and cautious approach based on the known risks of structurally similar chemicals is essential. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety within the laboratory.

References

Due to the limited availability of specific safety and toxicological data for this compound (CAS 1727-14-6) in publicly accessible, peer-reviewed literature and comprehensive safety data sheets, a formal reference list with verifiable URLs cannot be provided at this time. The guidance in this document is based on general principles of chemical safety, information from suppliers of analogous compounds, and professional experience in the handling of research chemicals. It is imperative that users of this compound consult the most up-to-date safety information from their chemical supplier and their institution's Environmental Health and Safety department.

A Technical Guide to the Core Reactive Features of the Nitro-Aromatic Group in (4-Nitro-benzylamino)-acetic acid

Abstract

The nitro-aromatic moiety is a cornerstone in medicinal chemistry and drug development, acting as both a versatile synthetic handle and a potent pharmacophore. In the context of (4-Nitro-benzylamino)-acetic acid, this functional group dictates the molecule's electronic properties, metabolic fate, and potential as a building block for complex therapeutic agents. This guide provides an in-depth exploration of the nitro group's key reactive features, focusing on its profound electron-withdrawing nature and its susceptibility to multi-stage reduction. We will dissect the mechanisms governing its reactivity, present validated experimental protocols for its characterization and transformation, and discuss the implications for drug design, particularly in the realm of bioreductive prodrugs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.

The Electronic Influence of the Nitro Group: A Tale of Two Reactivities

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, a property conferred by the high electronegativity of its oxygen atoms and the positive formal charge on the nitrogen atom.[1][2] This potent inductive and resonance effect fundamentally alters the electron distribution of the attached benzene ring in this compound, creating a dichotomous reactivity profile.

Deactivation Towards Electrophilic Aromatic Substitution

Through resonance, the nitro group delocalizes the π-electrons of the benzene ring, creating partial positive charges at the ortho and para positions.[3][4][5] This reduction in electron density deactivates the ring towards attack by electrophiles, which are themselves electron-deficient.[1][6] Consequently, electrophilic aromatic substitution reactions on the nitrobenzene core of the molecule are significantly retarded compared to unsubstituted benzene.[3] When substitution does occur, it is directed to the meta position, which, while still deactivated, is less electron-deficient than the ortho and para positions.[4][5]

Caption: Resonance delocalization in the nitro-aromatic ring.

Activation Towards Nucleophilic Aromatic Substitution

Conversely, the electron deficiency at the ortho and para carbons renders the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). This is a critical feature for synthetic chemists, as it allows for the displacement of a suitable leaving group (e.g., a halogen) by a nucleophile, a reaction that is typically difficult on electron-rich aromatic rings.[1] While this compound itself does not have a leaving group on the ring, this principle is fundamental to the reactivity of many related nitro-aromatic intermediates in drug synthesis.

The Centerpiece of Reactivity: Multi-Stage Nitro Reduction

The most significant reactive feature of the nitro-aromatic group, especially in a biological context, is its capacity to undergo reduction. This transformation is not a single step but a sequential six-electron reduction that proceeds through highly reactive intermediates.[7] This pathway is central to the mechanism of action for many nitro-aromatic drugs and is a key consideration in their toxicological profiles.[7][8][9]

The reduction cascade generally follows this path:

-

Nitro (Ar-NO₂) → Nitroso (Ar-NO): A two-electron reduction.

-

Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH): A further two-electron reduction. The nitroso intermediate is often short-lived.[7]

-

Hydroxylamine (Ar-NHOH) → Amine (Ar-NH₂): The final two-electron reduction yields the stable aromatic amine.

The hydroxylamine intermediate is of particular interest as it is often implicated in the toxic effects of nitro-aromatic compounds, including mutagenicity and carcinogenicity, due to its ability to form adducts with cellular macromolecules like DNA.[10][11]

Caption: The sequential six-electron reduction of a nitro-aromatic group.

Methods of Reduction: From the Benchtop to the Cell

The transformation of the nitro group to an amine can be achieved through various methods, each with its own merits regarding efficiency, selectivity, and applicability.

Chemical Reduction

A wide array of reagents can affect this reduction, with the choice often depending on the presence of other functional groups in the molecule.[12]

-

Catalytic Hydrogenation: This is a highly efficient and clean method, commonly employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[13] It is often the method of choice for reducing both aromatic and aliphatic nitro groups.[13] However, its high reactivity can lead to a lack of chemoselectivity, as it can also reduce alkenes, alkynes, and remove certain protecting groups.[13][14]

-

Metal-Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) provide a milder, more chemoselective alternative.[12][13] These are particularly useful when other reducible functional groups need to be preserved.

Electrochemical Reduction

Cyclic Voltammetry (CV) is a powerful technique for probing the redox chemistry of nitro-aromatic compounds. It allows for the precise measurement of reduction potentials, providing quantitative insight into the ease of electron transfer to the nitro group.[15][16] A typical cyclic voltammogram for a nitro-aromatic compound in an aqueous medium shows an irreversible peak corresponding to the four-electron reduction to the hydroxylamine.[15] Under certain conditions, a quasi-reversible couple corresponding to the hydroxylamine/nitroso interconversion can also be observed at more positive potentials.[15]

| Compound | First Reduction Potential (Ep,c vs NHE) | Source |

| Nitroimidazole Derivative 1 | -340 mV | [17] |

| Metronidazole | -645 mV | [17] |

| Nitroindolin-2-one | -668 mV | [17] |

| ABP1 (lacking imidazolic nitro) | -684 mV | [17] |

| This table illustrates how molecular structure influences the ease of reduction, a key parameter in designing bioreductive drugs. |

Enzymatic Bioreduction

In biological systems, particularly under hypoxic (low oxygen) conditions found in solid tumors or anaerobic bacteria, the reduction is catalyzed by a class of flavoenzymes known as nitroreductases (NTRs).[7][18][19] These enzymes transfer electrons, typically from NADPH or NADH, to the nitro-aromatic substrate, initiating the reductive cascade.[7][20] This bioactivation is the mechanistic basis for several nitro-aromatic antibiotics and is a highly exploited strategy in cancer therapy for the targeted activation of prodrugs in the tumor microenvironment.[21][22] The reduction can proceed via a one-electron or two-electron transfer mechanism, which can influence the generation of reactive oxygen species and cellular toxicity.[7][10]

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the reduction and analysis of the nitro-aromatic group in this compound or similar compounds.

Protocol 1: Chemical Reduction via Catalytic Hydrogenation

Objective: To reduce the aromatic nitro group to an amine using palladium on carbon as a catalyst.

Causality: Pd/C is selected for its high catalytic efficiency. The use of a balloon of H₂ provides a simple and safe way to maintain a hydrogen atmosphere at ambient pressure. Methanol is a common solvent that readily dissolves the starting material and does not interfere with the reaction.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight). Note: Pd/C is flammable when dry and should be handled with care, preferably under an inert atmosphere or as a wet paste.

-

Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating it with a vacuum line and refilling it with hydrogen gas from a balloon. Repeat this cycle 3-5 times.

-

Reaction: Leave the reaction to stir vigorously under the hydrogen balloon atmosphere at room temperature.

-

Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction is indicated by the complete disappearance of the starting material spot and the appearance of a new, more polar product spot (the amine).

-

Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, (4-Amino-benzylamino)-acetic acid. Further purification can be achieved via crystallization or chromatography if necessary.

Protocol 2: Analysis by Cyclic Voltammetry

Objective: To determine the reduction potential of the nitro group.

Causality: A three-electrode system is the standard for accurate electrochemical measurements. Deoxygenation is critical because dissolved oxygen is electroactive and will interfere with the measurement of the analyte. A supporting electrolyte is required to ensure sufficient conductivity of the solution.

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. svedbergopen.com [svedbergopen.com]

- 3. atlas.org [atlas.org]

- 4. homework.study.com [homework.study.com]

- 5. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 6. quora.com [quora.com]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 21. scielo.br [scielo.br]

- 22. mdpi.com [mdpi.com]

The Fulcrum of Function: Unraveling the Role of the Glycine Moiety in (4-Nitro-benzylamino)-acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Nitro-benzylamino)-acetic acid stands as a molecule of significant interest within medicinal chemistry and drug development, primarily serving as a versatile scaffold for the synthesis of novel bioactive compounds.[1] Its deceptively simple structure, a glycine core flanked by a 4-nitrobenzyl group, belies a complex interplay of electronic and steric factors that dictate its reactivity, physicochemical properties, and ultimately, its utility in targeted therapeutic design. This guide provides a comprehensive analysis of the pivotal role of the glycine moiety, moving beyond a superficial structural description to explore its function as a flexible linker, a modulator of electronic effects, and a key determinant of the molecule's synthetic versatility. Through a synthesis of established chemical principles and field-proven insights, we will dissect the causality behind the experimental utility of this compound, offering both a deep mechanistic understanding and practical methodological guidance for its application in research and development.

Molecular Architecture: More Than a Simple Linker

At its core, this compound is an N-substituted derivative of glycine, the simplest of the proteinogenic amino acids.[2][3] The structure consists of a central glycine backbone, where the amino group is substituted with a 4-nitrobenzyl group. This seemingly straightforward substitution has profound implications for the molecule's overall characteristics.

The glycine moiety provides a foundational scaffold with inherent flexibility due to the free rotation around its single bonds. This conformational freedom is a critical attribute, allowing the molecule to adopt various spatial arrangements, a property often exploited in drug design to optimize binding to biological targets.[2][3]

The two key functional groups of the glycine moiety, the secondary amine and the carboxylic acid, are central to its chemical personality. The amine nitrogen, with its lone pair of electrons, acts as a nucleophile and a base, while the carboxylic acid provides an acidic center. The juxtaposition of these two groups makes glycine and its derivatives amphoteric.[3]

The 4-nitrobenzyl group, on the other hand, is a strong electron-withdrawing group due to the combined inductive and mesomeric effects of the nitro (-NO2) group. This has a significant impact on the electronic environment of the entire molecule, particularly the reactivity of the adjacent glycine moiety.

Below is a diagram illustrating the key functional components and their sphere of influence within the molecule.

Caption: Functional domains of this compound.

The Glycine Moiety as a Modulator of Physicochemical Properties

The presence of the glycine moiety imparts a unique set of physicochemical properties to this compound, influencing its solubility, lipophilicity, and potential for intermolecular interactions.

| Property | Contribution of the Glycine Moiety | Consequence for Application |

| Solubility | The carboxylic acid and secondary amine groups can participate in hydrogen bonding with polar solvents like water. The zwitterionic character at physiological pH enhances aqueous solubility. | Improved handling in aqueous media for biological assays and potential for better bioavailability in vivo. |

| Lipophilicity | While the ionizable groups increase hydrophilicity, the methylene (-CH2-) backbone of glycine contributes to the overall lipophilic character of the molecule, balancing the polarity of the nitro and carboxyl groups. | Modulates the molecule's ability to cross biological membranes, a critical factor in drug design. |

| Hydrogen Bonding | The amine proton (N-H) and the carboxylic acid group (both the hydroxyl proton and the carbonyl oxygen) are capable of acting as hydrogen bond donors and acceptors, respectively. | Facilitates specific interactions with biological targets such as enzymes and receptors, and influences crystal packing. |

| Flexibility | The acyclic nature and sp3 hybridized carbons of the glycine backbone allow for significant conformational freedom. | Enables the molecule to adapt its conformation to fit into binding pockets of varying shapes and sizes. |

Functional Significance: Reactivity and Synthetic Utility

The true value of the glycine moiety in this compound lies in its chemical reactivity, which is finely tuned by the attached 4-nitrobenzyl group.

Electronic Influence of the 4-Nitrobenzyl Group

The potent electron-withdrawing nature of the 4-nitrobenzyl group significantly reduces the electron density on the nitrogen atom of the glycine moiety. This has two primary consequences:

-

Reduced Basicity of the Amine: The secondary amine is less basic compared to a simple alkyl-substituted amine. This is a crucial consideration in acid-base reactions and in its behavior under physiological conditions.

-

Activation of the α-Carbon: The electron-withdrawing effect can facilitate the deprotonation of the α-carbon (the CH2 group of the glycine), making it more susceptible to reactions such as Cα-functionalization, although this is less common than with more activated systems.[4]

This electronic modulation is a key feature that medicinal chemists can exploit. For instance, the nitro group itself is a versatile functional handle that can be reduced to an amine, completely altering the electronic properties of the benzyl group from electron-withdrawing to electron-donating.[1] This transformation dramatically impacts the reactivity of the glycine moiety and is a common strategy in the synthesis of compound libraries.

The following diagram illustrates the workflow for the synthetic modification of this compound, highlighting the role of the glycine and nitro groups.

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

The following protocols provide a framework for the synthesis and modification of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis of this compound

This synthesis is a standard nucleophilic substitution reaction.

-

Principle: Glycine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl chloride. A base is used to neutralize the HCl formed during the reaction and to deprotonate the glycine's amino group, increasing its nucleophilicity.

-

Materials:

-

Glycine

-

4-Nitrobenzyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve glycine (1.0 eq) and sodium carbonate (1.1 eq) in a mixture of water and ethanol.

-

Heat the mixture to reflux with stirring.

-

Add a solution of 4-nitrobenzyl chloride (1.0 eq) in ethanol dropwise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute HCl.

-

The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Protocol 2: Reduction of the Nitro Group

-

Principle: The nitro group is catalytically hydrogenated to an amine using hydrogen gas and a palladium on carbon catalyst.

-

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10% by weight of the starting material).

-

Evacuate the flask and backfill with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

-

Wash the Celite pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield (4-Amino-benzylamino)-acetic acid.

-

Spectroscopic and Structural Characterization

Predicted Spectroscopic Data:

| Technique | Expected Features | Rationale |

| ¹H NMR | - Aromatic protons on the nitrobenzyl ring (two doublets, ~7.5-8.2 ppm).- Benzylic protons (-CH₂-) as a singlet (~4.0 ppm).- α-protons of the glycine moiety (-CH₂-) as a singlet (~3.5 ppm).- Amine and carboxylic acid protons (broad singlets, variable chemical shift). | The strong electron-withdrawing nitro group deshields the aromatic protons. The chemical shifts of the methylene groups are influenced by the adjacent nitrogen and carbonyl/benzyl groups. |

| ¹³C NMR | - Aromatic carbons (~124-150 ppm).- Carboxylic acid carbonyl carbon (~175 ppm).- Benzylic carbon (~55 ppm).- α-carbon of glycine (~50 ppm). | The chemical shifts are characteristic for these functional groups. |

| FT-IR | - Strong N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹).- Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch for the carboxylic acid (~1700 cm⁻¹).- N-H stretch for the secondary amine (~3300-3500 cm⁻¹, may be broad). | These are characteristic vibrational frequencies for the respective functional groups. |

| Mass Spec | - A clear molecular ion peak corresponding to the molecular weight of C₉H₁₀N₂O₄ (210.18 g/mol ). | Confirms the molecular formula of the compound. |

The molecular geometry is expected to be non-planar, with the glycine moiety providing a flexible linkage between the carboxylic acid and the 4-nitrobenzyl group. The nitro group is likely to be nearly coplanar with the benzene ring to maximize resonance stabilization.[5]

Conclusion and Future Perspectives

The glycine moiety in this compound is far from a passive component. It is a dynamic and essential element that defines the molecule's structural flexibility, physicochemical properties, and chemical reactivity. Its role as a flexible linker, coupled with the electronic modulation provided by the 4-nitrobenzyl group, makes this compound a valuable and versatile building block in medicinal chemistry. The ability to easily modify both the carboxylic acid and the nitro group opens up a vast chemical space for the development of novel therapeutic agents.

Future research will likely focus on leveraging the unique properties of this scaffold in the synthesis of targeted therapies. For example, its use in the construction of novel peptide mimetics, enzyme inhibitors, or as a linker in antibody-drug conjugates represents promising avenues for exploration. A deeper understanding of the structure-activity relationships of its derivatives, aided by computational modeling and detailed structural studies, will undoubtedly accelerate the discovery of new and effective drugs.

References

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

-

Young, H. A., & Proulx, C. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 20(32), 6245–6249. Available at: [Link]

-

The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. Available at: [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. University of California, Los Angeles. Available at: [Link]

-

Process for the synthesis of n-acyl-2-amino-4-alkoxy-5-nitrobenzoic acids. European Patent Office. Available at: [Link]

-

Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds. PubMed. Available at: [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. Available at: [Link]

-

Leaving Group Effects in Reductively Triggered Fragmentation of 4-Nitrobenzyl Carbamates. ResearchGate. Available at: [Link]

-

Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. PubMed Central. Available at: [Link]

-

Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- Preparation method of 4-aminophenylacetic acid medicine intermediate. Google Patents.

- 4-amino-N-alkyl benzylamine preparation methood. Google Patents.

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Available at: [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Preprints.org. Available at: [Link]

-

Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. ResearchGate. Available at: [Link]

-

Acetic acid, p-nitrobenzyl ester. Organic Syntheses. Available at: [Link]

-

Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. ResearchGate. Available at: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Center for Biotechnology Information. Available at: [Link]

-

Photocleavable Protecting Groups. Science of Synthesis. Available at: [Link]

-

Heterocycles in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available at: [Link]

-

Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. National Institutes of Health. Available at: [Link]

-

(4-Nitrophenyl)acetic acid. PubChem. Available at: [Link]

-

Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]

Sources

An In-Depth Technical Guide to the Early Research of (4-Nitro-benzylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

(4-Nitro-benzylamino)-acetic acid, also known by its IUPAC name 2-[(4-nitrophenyl)methylamino]acetic acid, is a synthetic organic compound that has served as a valuable building block in medicinal chemistry. Its structure, featuring a glycine moiety attached to a 4-nitrobenzyl group, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group offers a key site for chemical modification, such as reduction to an amine, which can then be further functionalized. This guide delves into the early research surrounding this compound, exploring its initial synthesis, characterization, and the foundational biological insights that have paved the way for its use in drug discovery.

Chemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 17136-36-6 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | |

| Molecular Weight | 210.19 g/mol | |

| IUPAC Name | 2-[(4-nitrophenyl)methylamino]acetic acid | |

| Appearance | Likely a solid at room temperature |

Note: Early research did not always provide exhaustive characterization data. The appearance is inferred from related compounds.

Early Synthetic Approaches: A Foundational Protocol

The early synthesis of N-substituted glycine derivatives, including this compound, primarily relied on the N-alkylation of glycine or its esters. A common and straightforward approach involves the reaction of a benzyl halide with glycine in the presence of a base.

Conceptual Synthetic Workflow

The synthesis of this compound can be conceptualized through the nucleophilic substitution reaction between 4-nitrobenzyl bromide and glycine. The amino group of glycine acts as the nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide, which bears a good leaving group (bromide). The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrobromic acid formed as a byproduct.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical Reconstruction Based on Similar Syntheses)

While a specific early publication detailing the synthesis of this compound was not identified in the search, a representative protocol can be reconstructed based on established methods for the synthesis of N-benzylglycine derivatives.[2][3][4][5]

Materials:

-

Glycine

-

4-Nitrobenzyl bromide

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium carbonate (2.0 equivalents).

-

Addition of 4-Nitrobenzyl Bromide: To the stirring glycine solution, add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in ethanol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Acidify the remaining aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate. If no precipitate forms, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

-

Characterization: The purified product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Early Biological Investigations: A Focus on Structure-Activity Relationships

The introduction of a nitro group at the para position of the benzyl ring is a common strategy in medicinal chemistry. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, potentially affecting its binding to biological targets. Furthermore, the nitro group can participate in hydrogen bonding and other intermolecular interactions.

Potential Areas of Early Investigation

Based on the known biological activities of related compounds, early research on this compound would have likely explored its potential as:

-

An Anti-inflammatory Agent: The structural similarity to N-arylanthranilic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests that it may have been screened for similar activity.[6]

-

An Antimicrobial Agent: Nitroaromatic compounds are known to possess antimicrobial properties, and this molecule could have been evaluated for its efficacy against various bacterial and fungal strains.[7]

-

A Precursor for Other Bioactive Molecules: The primary value of this compound in early research was likely as a chemical intermediate. The nitro group could be readily reduced to an amino group, providing a handle for the synthesis of a diverse library of compounds with different substituents on the aromatic ring. This would have been a key strategy in SAR studies to optimize biological activity.

Caption: Logical workflow for the use of this compound in early drug discovery.

Conclusion and Future Perspectives

References

Sources

- 1. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 5. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 6. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids [pubmed.ncbi.nlm.nih.gov]

- 7. ijpca.org [ijpca.org]

Methodological & Application

Synthesis of (4-Nitro-benzylamino)-acetic acid from 4-nitrobenzaldehyde: An Application Note and Protocol

Introduction

(4-Nitro-benzylamino)-acetic acid, also known as N-(4-nitrobenzyl)glycine, is a valuable building block in medicinal chemistry and drug development. Its structure incorporates a 4-nitrophenyl group, which is a common pharmacophore and a versatile synthetic handle, linked to the simplest amino acid, glycine. This arrangement provides a scaffold for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, opening avenues for further derivatization, while the carboxylic acid moiety of the glycine unit allows for peptide-like couplings. This application note provides a detailed protocol for the synthesis of this compound from 4-nitrobenzaldehyde and glycine via a one-pot reductive amination reaction.

Synthetic Strategy: Reductive Amination

The synthesis of this compound from 4-nitrobenzaldehyde and glycine is efficiently achieved through a one-pot reductive amination. This widely used and robust method involves two key steps that occur in the same reaction vessel:

-

Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the amino group of glycine on the carbonyl carbon of 4-nitrobenzaldehyde. This is followed by a dehydration step to form an imine, also known as a Schiff base. This step is typically reversible and is often favored by the removal of water or by carrying out the reaction in a suitable solvent.

-

In Situ Reduction: The formed Schiff base is then reduced in the same pot to the desired secondary amine, this compound. A mild and selective reducing agent, such as sodium borohydride (NaBH₄), is commonly employed for this transformation. The advantage of using NaBH₄ is its compatibility with various functional groups and its relative safety and affordability. The reduction of the imine is generally irreversible and drives the overall reaction to completion.

The overall transformation is a highly efficient method for forming carbon-nitrogen bonds.

Reaction Mechanism and Workflow

The reductive amination process begins with the formation of a Schiff base from 4-nitrobenzaldehyde and glycine, which is then reduced by sodium borohydride.

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-nitrobenzaldehyde and glycine.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | - | 1.51 g | 10.0 |

| Glycine | C₂H₅NO₂ | 75.07 | - | 0.75 g | 10.0 |

| Sodium Hydroxide | NaOH | 40.00 | 2 M | 5.0 mL | 10.0 |

| Methanol | CH₃OH | 32.04 | - | 20 mL | - |

| Sodium Borohydride | NaBH₄ | 37.83 | - | 0.45 g | 12.0 |

| Hydrochloric Acid | HCl | 36.46 | conc. | As needed | - |

| Water | H₂O | 18.02 | - | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | - | For recrystallization | - |

Procedure:

-

Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.75 g (10.0 mmol) of glycine in 5.0 mL of 2 M sodium hydroxide solution and 5 mL of methanol. To this solution, add 1.51 g (10.0 mmol) of 4-nitrobenzaldehyde dissolved in 10 mL of methanol.

-

Schiff Base Formation: Stir the resulting mixture at room temperature for 1 hour. The solution may turn yellow, indicating the formation of the Schiff base.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 0.45 g (12.0 mmol) of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step.

-

Reaction Completion: After the addition of sodium borohydride is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Work-up:

-

Quench the reaction by carefully adding concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. This will also neutralize any unreacted sodium borohydride.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with a small amount of cold water.

-

-

Purification:

-

Recrystallize the crude product from a minimal amount of hot ethanol-water mixture.

-

Dissolve the crude solid in hot ethanol and add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO₂)

-

δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H meta to NO₂)

-

δ 3.90 (s, 2H, Ar-CH₂)

-

δ 3.30 (s, 2H, N-CH₂-COOH)

-

A broad singlet corresponding to the carboxylic acid proton (COOH) and the amine proton (NH) may be observed, which can be confirmed by D₂O exchange.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 172.0 (C=O)

-

δ 147.0 (Ar-C-NO₂)

-

δ 146.5 (Ar-C-CH₂)

-

δ 129.5 (Ar-CH)

-

δ 123.5 (Ar-CH)

-

δ 52.0 (Ar-CH₂)

-

δ 49.0 (N-CH₂-COOH)

-

2. Infrared (IR) Spectroscopy:

-

FTIR (KBr, cm⁻¹):

-

~3300-2500 (broad, O-H and N-H stretch)

-

~1710 (strong, C=O stretch of carboxylic acid)

-

~1595 (C=C aromatic stretch)

-

~1520 and ~1345 (strong, asymmetric and symmetric NO₂ stretch)

-

~1110 (C-N stretch)

-

3. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS):

-

Expected [M+H]⁺: m/z 211.07

-

Expected [M-H]⁻: m/z 209.06

-

Fragmentation may show loss of H₂O, CO₂, and NO₂.

-

Discussion and Scientific Rationale

The choice of a one-pot reductive amination is predicated on its efficiency and operational simplicity. Conducting the Schiff base formation and subsequent reduction in a single vessel minimizes handling losses and reduces reaction time.

-

pH Control: The initial basic conditions facilitated by sodium hydroxide deprotonate the carboxylic acid of glycine, increasing its solubility in the methanolic solution and preventing unwanted side reactions. The subsequent acidification during work-up is crucial for protonating the carboxylate to yield the final carboxylic acid product and also to neutralize the excess reducing agent.

-

Choice of Reducing Agent: Sodium borohydride is a suitable reducing agent for this synthesis as it selectively reduces the imine in the presence of the nitro group.[1] Stronger reducing agents like lithium aluminum hydride would also reduce the nitro group. The controlled, portion-wise addition of NaBH₄ at a low temperature is a critical safety and selectivity measure.[2]

-

Purification: Recrystallization is an effective method for purifying the final product. The choice of an ethanol-water solvent system is based on the differential solubility of the product at high and low temperatures, allowing for the formation of well-defined crystals upon cooling and leaving impurities behind in the mother liquor.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from readily available starting materials. The one-pot reductive amination approach is efficient, and the described purification and characterization methods will enable researchers to obtain and verify the high-purity product essential for downstream applications in drug discovery and organic synthesis.

References

- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.